(R)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid
Overview
Description
®-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a furan ring, a tert-butoxycarbonyl (Boc) protecting group, and a chiral center at the second carbon atom. This compound is often used in peptide synthesis and as an intermediate in organic synthesis due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Formation of the Furan Ring: The furan ring is introduced through a cyclization reaction involving a suitable precursor, such as a 2-furylcarbinol derivative.
Chiral Resolution: The chiral center at the second carbon atom is resolved using chiral chromatography or enzymatic methods to obtain the ®-enantiomer.
Final Deprotection: The Boc protecting group is removed using an acid, such as trifluoroacetic acid, to yield the final product.
Industrial Production Methods
Industrial production of ®-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in ®-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid can undergo oxidation reactions to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives, which may have different chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine, chlorine, or nitronium ions are employed under acidic conditions.
Major Products
Oxidation: Furanones, furanoic acids
Reduction: Dihydrofuran derivatives
Substitution: Halogenated furans, nitrofuran derivatives
Scientific Research Applications
®-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including peptides and natural products.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptide chains. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The furan ring and chiral center play crucial roles in determining the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid
- ®-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid
- ®-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoic acid
Uniqueness
®-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. The chiral center at the second carbon atom also contributes to its uniqueness, as it allows for the formation of enantiomerically pure compounds with specific biological activities. The Boc protecting group provides stability and ease of handling during synthetic procedures.
Properties
IUPAC Name |
(2R)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-9(10(14)15)7-8-5-4-6-17-8/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLUWSMJXXBOLV-SECBINFHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CO1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CO1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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